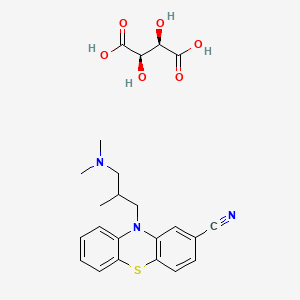

Cyamemazine tartrate

Description

Properties

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3S.C4H6O6/c1-14(12-21(2)3)13-22-16-6-4-5-7-18(16)23-19-9-8-15(11-20)10-17(19)22;5-1(3(7)8)2(6)4(9)10/h4-10,14H,12-13H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSVMCBAXAWPTR-LREBCSMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)CN(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93841-82-8 | |

| Record name | 10H-Phenothiazine-2-carbonitrile, 10-[3-(dimethylamino)-2-methylpropyl]-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93841-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyamemazine tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093841828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-cyano-10-[3-(dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYAMEMAZINE TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4ZT3BE459 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Anxiolytic Action of Cyamemazine Tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core anxiolytic mechanism of cyamemazine (B1669373) tartrate, a phenothiazine (B1677639) antipsychotic with notable anti-anxiety properties. Synthesizing preclinical and clinical research, this document provides a comprehensive overview of its receptor pharmacology, the signaling pathways involved, and the experimental evidence supporting its anxiolytic effects.

Core Mechanism of Anxiolytic Action: A Multi-Receptor Antagonism Profile

Cyamemazine's anxiolytic effects are primarily attributed to its potent antagonist activity at several key neurotransmitter receptors, particularly within the serotonergic system. Unlike typical antipsychotics, its unique receptor binding profile contributes to its efficacy in mitigating anxiety.[1][2][3] The cornerstone of its anxiolytic action lies in its high affinity for and blockade of 5-HT2C and 5-HT2A serotonin (B10506) receptors.[4][5][6]

Animal studies have strongly indicated that the blockade of 5-HT2C receptors is the principal driver of cyamemazine's anxiolytic properties.[4][7] To a lesser extent, antagonism of 5-HT2A receptors also contributes to this effect.[6][8] This dual antagonism modulates downstream signaling pathways, ultimately leading to a reduction in anxiety-like behaviors.

Quantitative Receptor Binding Profile

Cyamemazine's interaction with a range of neurotransmitter receptors has been quantified through radioligand binding assays. The following tables summarize the binding affinities (Ki values) of cyamemazine and its primary active metabolite, monodesmethyl cyamemazine, for human recombinant serotonin and dopamine (B1211576) receptor subtypes. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of Cyamemazine for Human Serotonin and Dopamine Receptors

| Receptor Subtype | Ki (nM) |

| Serotonin Receptors | |

| h5-HT2A | 1.5 ± 0.7[4][9][10] |

| h5-HT2C | 11.8 ± 2.2[4][9][10] |

| h5-HT7 | 22[4][9][10] |

| h5-HT3 | 2900 ± 400[4][9][10] |

| Dopamine Receptors | |

| hD2 | 5.8 ± 0.8[4] |

| hD3 | 6.2[11] |

| hD1 | 3.9[11] |

| hD4 | 8.5[11] |

| hD5 | 10.7[11] |

Table 2: Binding Affinities (Ki, nM) of Monodesmethyl Cyamemazine for Human Serotonin and Dopamine Receptors

| Receptor Subtype | Ki (nM) |

| Serotonin Receptors | |

| h5-HT2A | 1.5[5][10] |

| h5-HT2C | 12[5][10] |

| Dopamine Receptors | |

| hD2 | 12[5][10] |

Signaling Pathways in Anxiolysis

The anxiolytic effects of cyamemazine are initiated by its antagonism of 5-HT2C and 5-HT2A receptors, which are G-protein coupled receptors (GPCRs). The blockade of these receptors disrupts their normal signaling cascades, leading to the observed anti-anxiety effects.

5-HT2C Receptor Antagonism Signaling Pathway

The 5-HT2C receptor is primarily coupled to Gq/11 G-proteins. Its activation by serotonin leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this receptor, cyamemazine prevents this signaling cascade, which is implicated in the generation of anxiety.

5-HT2A Receptor Antagonism Signaling Pathway

Similar to the 5-HT2C receptor, the 5-HT2A receptor is also coupled to the Gq/11 signaling pathway, initiating a similar cascade upon activation. Blockade of 5-HT2A receptors by cyamemazine in cortical regions is thought to contribute to its anxiolytic and atypical antipsychotic profile, mitigating anxiety-like behaviors.[8]

Preclinical Evidence of Anxiolytic Activity

The anxiolytic-like effects of cyamemazine have been demonstrated in various preclinical animal models of anxiety. The elevated plus maze (EPM) and the light-dark box test are two of the most widely used paradigms to assess anxiety-related behaviors in rodents.

Elevated Plus Maze (EPM) Test

The EPM test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[12][13][14][15][16][17] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.

-

Apparatus: A plus-shaped maze, typically elevated 50 cm above the floor, with two open arms (e.g., 50 x 10 cm) and two enclosed arms (e.g., 50 x 10 x 40 cm) arranged opposite to each other.[13][15][17]

-

Animals: Male mice are commonly used. They should be habituated to the testing room for at least 60 minutes before the experiment.[12][15]

-

Procedure: Each mouse is placed in the center of the maze, facing an open arm. The animal is allowed to explore the maze for a 5-minute session.[12][14] Behavior is typically recorded by a video camera for later analysis.

-

Parameters Measured:

-

Time spent in the open arms

-

Number of entries into the open arms

-

Time spent in the closed arms

-

Number of entries into the closed arms

-

Total number of arm entries

-

In studies with cyamemazine, chronic administration has been shown to significantly increase the time spent in the open arms, indicative of an anxiolytic-like effect.[2][7][18]

Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas and their natural exploratory behavior in novel environments.[19][20][21][22] Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.[20][21]

-

Apparatus: A box divided into a small, dark compartment (approximately one-third of the box) and a large, brightly illuminated compartment (approximately two-thirds of the box), connected by an opening.[20][21]

-

Animals: Male mice are typically used and should be habituated to the testing room prior to the experiment.[20]

-

Procedure: Each mouse is placed in the center of the light compartment and allowed to explore the apparatus for a defined period, usually 5 to 10 minutes.[19]

-

Parameters Measured:

-

Time spent in the light compartment

-

Time spent in the dark compartment

-

Number of transitions between compartments

-

Latency to first enter the dark compartment

-

Locomotor activity

-

Acute administration of cyamemazine has been shown to produce anxiolytic-like effects in the light-dark box test.[2][7][18]

Clinical Evidence in Anxiety

The anxiolytic properties of cyamemazine have been investigated in clinical trials, most notably in the context of benzodiazepine (B76468) withdrawal, a condition characterized by significant anxiety.

A double-blind, comparative study investigated the efficacy of cyamemazine versus bromazepam in managing the benzodiazepine withdrawal syndrome.[23][24]

Clinical Trial Methodology

-

Study Design: A randomized, double-blind, comparative, multicenter study.[23]

-

Participants: 168 patients who had been treated with benzodiazepines for at least 3 months and had a Hamilton Anxiety Rating Scale (HARS) score of less than 18.[23][24]

-

Intervention: Patients' previous benzodiazepine treatment was discontinued, and they were randomized to receive either cyamemazine (25-50 mg daily) or bromazepam (3-6 mg daily) for 4 weeks, followed by a 2-week placebo period.[23][24]

-

Primary Outcome Measure: The maximal anxiety rebound during the 42-day treatment period, as measured by the Hamilton Anxiety Rating Scale (HARS).[23]

Hamilton Anxiety Rating Scale (HAM-A)

The HAM-A is a widely used, clinician-administered scale to assess the severity of anxiety symptoms.[25][26][27][28][29] It consists of 14 items that evaluate both psychic anxiety (e.g., anxious mood, tension, fears) and somatic anxiety (e.g., cardiovascular, respiratory, gastrointestinal symptoms).[26][28] Each item is scored on a 5-point scale from 0 (not present) to 4 (severe), with a total score ranging from 0 to 56.[26][27][28]

HAM-A Scoring Interpretation: [25][26][27][28][29]

-

≤ 17: Mild anxiety

-

18-24: Mild to moderate anxiety

-

25-30: Moderate to severe anxiety

Clinical Trial Results

The study found no statistically significant differences between the cyamemazine and bromazepam groups in the extent or incidence of rebound anxiety.[23] After a 6-month follow-up, 66.7% of patients in the cyamemazine group and 65.5% in the bromazepam group were successfully withdrawn from benzodiazepines.[23][24] These findings suggest that cyamemazine is comparable to bromazepam in managing anxiety associated with benzodiazepine withdrawal.[23]

Conclusion

The anxiolytic action of cyamemazine tartrate is rooted in its unique and complex pharmacological profile, primarily characterized by potent antagonism of 5-HT2C and 5-HT2A serotonin receptors. This multi-receptor interaction distinguishes it from traditional antipsychotics and underpins its clinical utility in anxiety-related conditions. Preclinical studies in established animal models of anxiety, such as the elevated plus maze and the light-dark box test, provide robust evidence for its anxiolytic-like effects. Furthermore, clinical trials have demonstrated its efficacy in managing anxiety, particularly in the challenging context of benzodiazepine withdrawal. The convergence of in vitro receptor binding data, in vivo behavioral pharmacology, and clinical outcomes solidifies the understanding of cyamemazine's anxiolytic mechanism, offering a valuable therapeutic option for patients experiencing anxiety. Further research into the nuanced downstream effects of its multi-receptor antagonism will continue to refine our understanding of its therapeutic benefits.

References

- 1. What is the mechanism of Cyamemazine? [synapse.patsnap.com]

- 2. Preclinical and clinical pharmacology of cyamemazine: anxiolytic effects and prevention of alcohol and benzodiazepine withdrawal syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. psychmeds.aarogyaminds.com [psychmeds.aarogyaminds.com]

- 4. Affinity of cyamemazine, an anxiolytic antipsychotic drug, for human recombinant dopamine vs. serotonin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Affinity of cyamemazine metabolites for serotonin, histamine and dopamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical and Clinical Pharmacology of Cyamemazine: Anxiolytic Effects and Prevention of Alcohol and Benzodiazepine Withdrawal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyamemazine as an anxiolytic drug on the elevated plus maze and light/dark paradigm in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potential role of cortical 5-HT(2A) receptors in the anxiolytic action of cyamemazine in benzodiazepine withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scielo.isciii.es [scielo.isciii.es]

- 12. Elevated plus maze protocol [protocols.io]

- 13. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. jcdr.net [jcdr.net]

- 18. researchgate.net [researchgate.net]

- 19. en.bio-protocol.org [en.bio-protocol.org]

- 20. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Light-dark box test - Wikipedia [en.wikipedia.org]

- 22. maze.conductscience.com [maze.conductscience.com]

- 23. Double-blind, comparative study of cyamemazine vs. bromazepam in the benzodiazepine withdrawal syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Hamilton Anxiety Rating Scale (HAM-A) | Evidence-based Care [ebchelp.blueprint.ai]

- 26. thekingsleyclinic.com [thekingsleyclinic.com]

- 27. The Hamilton Anxiety Scale | Assessing and Understanding Anxiety [integrative-psych.org]

- 28. supanote.ai [supanote.ai]

- 29. The Hamilton Anxiety Scale [verywellmind.com]

The Anxiolytic Action of Cyamemazine: A Deep Dive into 5-HT2C Receptor Antagonism

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cyamemazine (B1669373), a phenothiazine-class antipsychotic, has demonstrated notable anxiolytic properties, distinguishing it from many other neuroleptics.[1] Extensive preclinical and clinical research suggests that its mechanism of action for anxiety reduction is significantly attributable to its potent antagonism of the serotonin (B10506) 2C (5-HT2C) receptor. This technical guide elucidates the critical role of 5-HT2C antagonism in the anxiolytic effects of cyamemazine, providing a comprehensive overview of its receptor pharmacology, supporting preclinical evidence from behavioral studies, and detailed experimental protocols for replication and further investigation.

Introduction: Cyamemazine's Pharmacological Profile

Cyamemazine is a multifaceted antipsychotic agent with a broad receptor binding profile.[2] While its antipsychotic effects are primarily linked to dopamine (B1211576) D2 receptor antagonism, its anxiolytic and atypical antipsychotic properties are thought to stem from its interactions with various serotonin receptors.[2][3] Notably, cyamemazine exhibits a high affinity for 5-HT2A, 5-HT2C, and 5-HT7 receptors.[4][5] The blockade of 5-HT2C receptors, in particular, has been strongly implicated in its anxiolytic activity.[4][6][7] This guide will focus on the evidence supporting the hypothesis that 5-HT2C antagonism is a key driver of cyamemazine's anxiolytic efficacy.

Quantitative Data: Receptor Binding Affinities and Preclinical Efficacy

The following tables summarize the key quantitative data that underscore the pharmacological basis of cyamemazine's anxiolytic action, focusing on its receptor binding profile and its effects in established preclinical models of anxiety.

Table 1: Receptor Binding Affinity (Ki) of Cyamemazine

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Serotonin Receptors | ||

| h5-HT2A | 1.5 ± 0.7 | [4] |

| h5-HT2C | 11.8 ± 2.2 | [4] |

| 5-HT7 | 22 | [4] |

| h5-HT3 | 2900 ± 400 | [4] |

| Dopamine Receptors | ||

| hD2 | 5.8 ± 0.8 | [4] |

| hD3 | 6.2 | [8] |

| hD1 | 3.9 | [8] |

| Other Receptors | ||

| Histamine (B1213489) H1 | 15 (for sulfoxide (B87167) metabolite) | [3] |

h denotes human recombinant receptors.

Table 2: Preclinical Anxiolytic-like Effects of Cyamemazine in Rodent Models

| Experimental Model | Species | Administration | Dose (mg/kg) | Key Findings | Reference |

| Elevated Plus Maze (EPM) | Mice | Chronic | 0.25, 0.375, 0.5, 1 | Significantly increased time spent in open arms. | [6][9] |

| 0.25, 0.5 | Increased number of open arm entries. | [6][9] | |||

| Acute | - | No significant anxiolytic-like effects. | [6][9] | ||

| Light/Dark Box Test | Mice | Acute | 0.375 | Demonstrated anxiolytic-like activity. | [6][10] |

| Chronic | - | No significant anxiolytic-like activity. | [7][11] |

Signaling Pathways and Experimental Workflows

Visual representations of the underlying biological processes and experimental designs are crucial for a comprehensive understanding. The following diagrams, rendered in Graphviz DOT language, illustrate the key signaling pathway and experimental workflows.

Proposed Signaling Pathway of 5-HT2C Receptor Antagonism in Anxiolysis

Experimental Workflow: Elevated Plus Maze (EPM) Test

Experimental Workflow: Light/Dark Box Test

Detailed Experimental Protocols

For the purpose of reproducibility and further research, detailed methodologies for the key preclinical behavioral assays are provided below.

Elevated Plus Maze (EPM) Test

Objective: To assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's innate fear of open, elevated spaces and its drive to explore a novel environment. Anxiolytic compounds typically increase the proportion of time spent and entries into the open arms.[12][13]

Apparatus:

-

A plus-shaped maze, elevated from the floor (typically 50-70 cm).

-

Two opposing arms are open (e.g., 50 x 10 cm).

-

Two opposing arms are enclosed by high walls (e.g., 50 x 10 x 40 cm).

-

The maze is typically constructed from a non-porous material for easy cleaning.

Procedure:

-

Acclimation: Animals are habituated to the testing room for at least 60 minutes prior to the experiment to minimize stress from the novel environment.[14]

-

Drug Administration: Cyamemazine or a vehicle control is administered intraperitoneally (i.p.) at the desired time point before testing (e.g., 30 minutes).

-

Testing:

-

Data Collection and Analysis:

-

The primary measures recorded are the time spent in the open arms and the number of entries into the open arms.

-

An arm entry is typically defined as all four paws entering the arm.[15]

-

The percentage of time spent in the open arms and the percentage of open arm entries are calculated.

-

The apparatus is cleaned thoroughly between trials to eliminate olfactory cues.[15]

-

Light/Dark Box Test

Objective: To evaluate anxiety-like behavior based on the conflict between a rodent's natural aversion to brightly lit areas and its exploratory drive.[16][17] Anxiolytic drugs are expected to increase the time spent in the light compartment.[18]

Apparatus:

-

A rectangular box divided into two compartments: a large, brightly illuminated compartment (approximately two-thirds of the total area) and a smaller, dark compartment.[16]

-

An opening connects the two compartments, allowing the animal to move freely between them.

Procedure:

-

Acclimation: Animals are habituated to the testing room prior to the experiment.

-

Drug Administration: Cyamemazine or a vehicle control is administered at a predetermined time before the test.

-

Testing:

-

The animal is placed in the center of the illuminated compartment.

-

The animal's behavior is recorded for a set period, typically 5-10 minutes.

-

A video tracking system is used to monitor the animal's movement.

-

-

Data Collection and Analysis:

In Vivo Microdialysis

Objective: To measure extracellular levels of neurotransmitters, such as dopamine and serotonin, in specific brain regions of freely moving animals.[19][20] This technique can be used to investigate how cyamemazine modulates neurotransmitter release.

Procedure:

-

Surgical Implantation:

-

Animals are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).

-

Animals are allowed to recover from surgery.

-

-

Microdialysis Probe Insertion:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

-

Baseline Collection:

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

-

Drug Administration:

-

Cyamemazine or vehicle is administered, and dialysate collection continues.

-

-

Sample Analysis:

-

The concentration of neurotransmitters in the dialysate samples is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[21]

-

-

Data Analysis:

-

Changes in neurotransmitter levels from baseline following drug administration are calculated and expressed as a percentage of the baseline.

-

Discussion and Conclusion

The blockade of 5-HT2C receptors is thought to disinhibit downstream dopaminergic and noradrenergic pathways, a mechanism shared by other anxiolytic and antidepressant medications.[22][23] This disinhibition may contribute to the reduction of anxiety symptoms.

References

- 1. Cyamemazine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Cyamemazine? [synapse.patsnap.com]

- 3. Affinity of cyamemazine metabolites for serotonin, histamine and dopamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Affinity of cyamemazine, an anxiolytic antipsychotic drug, for human recombinant dopamine vs. serotonin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cyamemazine as an anxiolytic drug on the elevated plus maze and light/dark paradigm in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preclinical and Clinical Pharmacology of Cyamemazine: Anxiolytic Effects and Prevention of Alcohol and Benzodiazepine Withdrawal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes [scielo.isciii.es]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Preclinical and clinical pharmacology of cyamemazine: anxiolytic effects and prevention of alcohol and benzodiazepine withdrawal syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jetir.org [jetir.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Elevated plus maze protocol [protocols.io]

- 15. benchchem.com [benchchem.com]

- 16. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]

- 17. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. maze.conductscience.com [maze.conductscience.com]

- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Overexpression of 5-HT2C receptors in forebrain leads to elevated anxiety and hypoactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Serotonin 5-HT2C receptors as a target for the treatment of depressive and anxious states: focus on novel therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Neuroinflammatory Effects of Cyamemazine Tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide synthesizes the current understanding of the potential effects of phenothiazine (B1677639) antipsychotics on neuroinflammation, using available data for compounds structurally and functionally related to Cyamemazine tartrate. As of this writing, there is a notable lack of direct research investigating the specific impact of Cyamemazine tartrate on neuroinflammatory pathways. Therefore, this document serves as a theoretical framework and a practical guide for future research in this area, leveraging existing knowledge of the broader drug class.

Introduction

Neuroinflammation is a critical component in the pathogenesis of numerous neurological and psychiatric disorders. It is characterized by the activation of glial cells, such as microglia and astrocytes, and the subsequent release of inflammatory mediators, including cytokines and chemokines. Cyamemazine tartrate, a phenothiazine antipsychotic, is primarily known for its antagonism of dopamine (B1211576) and serotonin (B10506) receptors.[1] However, the immunomodulatory properties of the phenothiazine class of drugs suggest a potential, yet unexplored, role for Cyamemazine in modulating neuroinflammatory processes.[2] This guide provides a comprehensive overview of the hypothesized mechanisms of action, detailed experimental protocols to investigate these effects, and a framework for data presentation.

Potential Mechanisms of Action on Neuroinflammation

Based on studies of related phenothiazine compounds like chlorpromazine (B137089), Cyamemazine may exert anti-inflammatory effects through several signaling pathways within microglia and astrocytes.[3]

Modulation of Microglial Activation

Microglia are the resident immune cells of the central nervous system and key players in neuroinflammation.[4] Phenothiazines have been shown to attenuate microglial activation, a process that involves a change in morphology from a ramified to an amoeboid state and the release of pro-inflammatory cytokines.[3]

A potential mechanism for this is the inhibition of voltage-gated potassium channels (Kv1.3) in microglia, which are upregulated during inflammation and are crucial for sustained calcium signaling required for the activation of inflammatory pathways.[3][5]

Inhibition of Pro-inflammatory Cytokine Production

A hallmark of neuroinflammation is the increased production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[6] Phenothiazines have been demonstrated to reduce the expression and release of these cytokines in response to inflammatory stimuli like lipopolysaccharide (LPS).[3] This effect is likely mediated through the inhibition of key inflammatory signaling pathways.

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia and astrocytes through the Toll-Like Receptor 4 (TLR4). Activation of TLR4 initiates a downstream signaling cascade that leads to the activation of the transcription factor NF-κB, a master regulator of pro-inflammatory gene expression.[6] Phenothiazines may interfere with this pathway, leading to a reduction in the production of inflammatory mediators.

The NLRP3 inflammasome is a multiprotein complex that, upon activation by various stimuli, leads to the cleavage of pro-caspase-1 into active caspase-1. Caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms. The anti-inflammatory effects of some compounds are mediated through the inhibition of this pathway. While not directly demonstrated for phenothiazines, this is a plausible target for investigation.

References

- 1. Inhibitory Effects of Trifluoperazine on Peripheral Proinflammatory Cytokine Expression and Hypothalamic Microglia Activation in Obese Mice Induced by Chronic Feeding With High-Fat-Diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of trifluoperazine on human neutrophil function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoperazine reduces apoptosis and inflammatory responses in traumatic brain injury by preventing the accumulation of Aquaporin4 on the surface of brain cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antipsychotic chlorpromazine reduces neuroinflammation by inhibiting microglial voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Cyamemazine Tartrate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyamemazine (B1669373), a phenothiazine (B1677639) derivative, is an antipsychotic and anxiolytic agent of significant interest in psychiatric research. This technical guide provides a comprehensive overview of the synthesis and characterization of cyamemazine tartrate for research purposes. Detailed methodologies for the synthesis of cyamemazine and its subsequent conversion to the tartrate salt are presented, alongside a thorough examination of analytical techniques for its characterization. This document aims to equip researchers with the necessary information to produce and verify high-purity cyamemazine tartrate for in-vitro and in-vivo studies, ensuring the reliability and reproducibility of their research findings.

Introduction

Cyamemazine, chemically known as 10-(3-dimethylamino-2-methylpropyl)phenothiazine-2-carbonitrile, is a psychotropic medication with a unique pharmacological profile.[1] Unlike typical antipsychotics, cyamemazine exhibits potent anxiolytic properties, attributed to its strong antagonism of serotonin (B10506) 5-HT2A and 5-HT2C receptors, in addition to its dopamine (B1211576) D2 receptor blocking activity.[1][2] This dual action profile has made it a valuable tool in the study of psychosis, anxiety, and related neurological disorders. For research applications, the tartrate salt of cyamemazine is often preferred due to its stability and solubility.

This guide outlines a detailed procedure for the synthesis of cyamemazine, starting from commercially available precursors, followed by its conversion to cyamemazine tartrate. Furthermore, a comprehensive suite of analytical methods for the characterization and quality control of the final product is described, including spectroscopic and chromatographic techniques.

Synthesis of Cyamemazine Tartrate

The synthesis of cyamemazine tartrate is a multi-step process that begins with the preparation of key intermediates, followed by a condensation reaction to form the cyamemazine base, and finally, salt formation with tartaric acid.

Synthesis of Precursors

2.1.1. Synthesis of 2-Cyanophenothiazine

The synthesis of 2-cyanophenothiazine can be achieved through the cyanation of 2-chlorophenothiazine (B30676).[3]

-

Reaction Scheme:

-

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chlorophenothiazine (70.12 g), copper(I) cyanide (32.24 g), and N-methylpyrrolidinone (150 ml).[3]

-

Heat the mixture to reflux and maintain for 23 hours.[3]

-

After cooling, quench the reaction mixture with water (900 ml) and add sodium cyanide (29.4 g).[3]

-

Heat the mixture to 30-40°C and extract the product with ethyl acetate (B1210297) (3 x 250 ml).[3]

-

Wash the combined organic layers with water (2 x 300 ml), using brine to break any emulsions.[3]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to yield crude 2-cyanophenothiazine as a brown-yellow solid (approx. 51 g).[3]

-

Purify the crude product by refluxing in ethanol (B145695) with activated charcoal. Filter the hot solution and evaporate the solvent to obtain purified 2-cyanophenothiazine (approx. 33.3 g).[3]

-

2.1.2. Synthesis of 1-Dimethylamino-2-methyl-3-chloropropane

This precursor can be synthesized from dimethylaminoisopropanol.

-

Reaction Scheme:

-

Experimental Protocol:

-

In a reaction vessel, combine dimethylaminoisopropanol and thionyl chloride in ethylene (B1197577) dichloride at a temperature of 25–40°C.[4]

-

Heat the mixture to reflux (83–85°C) and maintain for 3 hours.[4]

-

Cool the reaction mixture to 25°C to induce crystallization.[4]

-

Collect the crystalline product by filtration. This process typically yields a product with 85–92% purity.[4]

-

Synthesis of Cyamemazine Base

The cyamemazine base is synthesized via a condensation reaction between 2-cyanophenothiazine and 1-dimethylamino-2-methyl-3-chloropropane.[1]

-

Reaction Scheme:

-

Experimental Protocol:

-

In a suitable reactor, dissolve 2-cyanophenothiazine in an aromatic hydrocarbon solvent such as toluene.[1]

-

Add 1-dimethylamino-2-methyl-3-chloropropane, an inorganic base (e.g., sodium hydroxide), and a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide).[1]

-

Heat the reaction mixture to 100-110°C and stir for 2-3 hours.[1]

-

Upon completion of the reaction, cool the mixture and wash with water to remove the base and catalyst.

-

The organic layer containing the cyamemazine base can be used directly in the next step or purified further. For purification, the solvent can be partially removed under vacuum, and the product can be precipitated and filtered. The melting point of pure cyamemazine is approximately 90-95°C.[1]

-

Synthesis of Cyamemazine Tartrate

The final step is the formation of the tartrate salt by reacting the cyamemazine base with L-tartaric acid.[5]

-

Reaction Scheme:

-

Experimental Protocol:

-

Dissolve the cyamemazine base in a suitable organic solvent, such as methanol (B129727).[5]

-

Add an equimolar amount of L-tartaric acid dissolved in the same solvent.

-

Heat the mixture to reflux for approximately one hour.[5]

-

Allow the solution to cool to room temperature (20-30°C) to facilitate the crystallization of cyamemazine tartrate.[5]

-

Collect the crystals by filtration and dry them under vacuum. The melting point of cyamemazine tartrate is in the range of 180-190°C.[5]

-

For higher purity, recrystallization can be performed using a suitable solvent system, such as methanol.[5]

-

Characterization of Cyamemazine Tartrate

Thorough characterization is crucial to confirm the identity, purity, and quality of the synthesized cyamemazine tartrate. A combination of spectroscopic and chromatographic methods should be employed.

Spectroscopic Methods

3.1.1. Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid method for the quantitative determination of cyamemazine tartrate.

-

Experimental Protocol:

-

Prepare a standard stock solution of cyamemazine tartrate in a suitable solvent such as distilled water or ethanol.[5]

-

Prepare a series of dilutions to create a calibration curve.

-

Measure the absorbance of the solutions at the wavelength of maximum absorbance (λmax), which is approximately 267.21 nm in distilled water and 270 nm in ethanol.[3][5]

-

Plot a calibration curve of absorbance versus concentration to determine the concentration of unknown samples.

-

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of cyamemazine tartrate. While specific experimental parameters can vary, general guidance is provided.

-

¹H and ¹³C NMR:

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) can be used.

-

Expected ¹H NMR signals: Resonances corresponding to the aromatic protons of the phenothiazine ring system, the aliphatic protons of the dimethylaminopropyl side chain, and the protons of the tartrate counter-ion.

-

Expected ¹³C NMR signals: Signals for the carbon atoms of the phenothiazine core, the nitrile group, the aliphatic side chain, and the tartrate moiety.

-

3.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of cyamemazine.

-

Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this compound.

-

Expected Molecular Ion: The protonated molecule [M+H]⁺ of the cyamemazine free base is expected at an m/z corresponding to its molecular weight (323.46 g/mol ).

-

Fragmentation: The fragmentation pattern will provide structural information, with characteristic losses of the dimethylamino group and fragments of the phenothiazine ring system.

Chromatographic Methods

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and accurate method for the quantification and purity assessment of cyamemazine tartrate.

-

Experimental Protocol:

-

Column: A reverse-phase C18 column, such as a Hypersil BDS C18 (250 mm × 4.6 mm, 5 μm), is suitable.

-

Mobile Phase: A mixture of methanol and a buffer solution (e.g., 80:20 v/v) is commonly used.

-

Flow Rate: A typical flow rate is 1.0 ml/min.

-

Detection: UV detection at 270 nm is appropriate.

-

Retention Time: The retention time for cyamemazine tartrate under these conditions is approximately 4.38 minutes.

-

3.2.2. High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a rapid and cost-effective alternative for the analysis of cyamemazine tartrate.

-

Experimental Protocol:

-

Stationary Phase: Merck HPTLC aluminum sheets of Silica gel 60 F254.

-

Mobile Phase: A mixture of Benzene:Methanol (4.2:0.8 v/v) is effective.[6]

-

Development: Linear ascending development in a twin trough glass chamber saturated with the mobile phase for 15 minutes.[6]

-

Detection: Densitometric scanning at 260 nm.[6]

-

Rf Value: The expected Rf value for cyamemazine tartrate is approximately 0.45.[6]

-

Data Presentation

Quantitative data from the characterization experiments should be summarized for clarity and comparison.

| Parameter | HPLC | HPTLC | UV-Vis Spectrophotometry |

| Linearity Range | 30-90 µg/ml | 200-1200 ng/spot | 2-12 µg/mL |

| Correlation Coefficient (r²) | >0.9996 | - | 0.999 |

| Limit of Detection (LOD) | 0.27 µg | 28.47 ng/spot | - |

| Limit of Quantification (LOQ) | 0.80 µg | 86.29 ng/spot | - |

| Retention Time / Rf Value | 4.38 minutes | 0.45 | - |

| Wavelength (λmax) | 270 nm | 260 nm | 267.21 nm (in water) |

Visualizations

Synthesis Workflow

References

- 1. EP2749556A1 - An improved process for the preparation of pure cyamemazine and salts thereof - Google Patents [patents.google.com]

- 2. 2-Cyano-phenothiazine [chembk.com]

- 3. prepchem.com [prepchem.com]

- 4. 1-Dimethylamino-2-chloropropane, (R)- (57496-00-1) for sale [vulcanchem.com]

- 5. Buy Cyamemazine tartrate | 93841-82-8 [smolecule.com]

- 6. researchgate.net [researchgate.net]

Pharmacological Profiling of Cyamemazine Tartrate in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyamemazine (B1669373) (also known as cyamepromazine) is a phenothiazine (B1677639) derivative classified as a typical antipsychotic, but it exhibits a unique pharmacological profile that confers atypical antipsychotic and anxiolytic properties.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacological profile of cyamemazine tartrate, focusing on its receptor binding affinity, mechanism of action, and effects in established animal models of psychosis and anxiety. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.

Receptor Binding Affinity and Mechanism of Action

Cyamemazine's complex pharmacological profile is characterized by its interaction with a wide range of neurotransmitter receptors. Its antipsychotic and anxiolytic effects are primarily attributed to its antagonist activity at dopamine (B1211576) and serotonin (B10506) receptors.[1][3]

Receptor Binding Profile

Radioligand binding assays have been instrumental in elucidating the affinity of cyamemazine and its active metabolites for various receptors. The data, presented in Table 1, highlight its high affinity for several serotonin (5-HT) and dopamine (D2) receptor subtypes, as well as histaminergic (H1), adrenergic (α1), and muscarinic (M1-M5) receptors.[3][4]

Table 1: Receptor Binding Affinities (Ki, nM) of Cyamemazine and its Metabolites

| Receptor Subtype | Cyamemazine (Ki, nM) | N-desmethyl-cyamemazine (Ki, nM) | Cyamemazine sulfoxide (B87167) (Ki, nM) |

| Dopamine Receptors | |||

| D1 | - | - | - |

| D2 | 5.8[3] | 12[4] | Reduced affinity[4] |

| D3 | 6.2 | - | - |

| D4.4 | 7.9 | - | - |

| Serotonin Receptors | |||

| 5-HT1A | - | - | - |

| 5-HT2A | 1.5[3] | 1.5[4] | 39[4] |

| 5-HT2C | 11.8[3] | 12[4] | Reduced affinity[4] |

| 5-HT3 | 2900[3] | - | - |

| 5-HT7 | 22[3] | - | - |

| Histamine Receptors | |||

| H1 | High Affinity | - | 15[4] |

| Adrenergic Receptors | |||

| α1 | High Affinity | - | - |

| Muscarinic Receptors | |||

| M1-M5 | High Affinity | - | - |

Signaling Pathways

Cyamemazine's antagonist activity at D2, 5-HT2A, and 5-HT2C receptors modulates downstream signaling cascades crucial for its therapeutic effects.

Blockade of D2 receptors in the mesolimbic pathway is a key mechanism for the antipsychotic effects of many neuroleptics.[5] This antagonism inhibits the Gαi/o-coupled signaling cascade, leading to a decrease in the inhibition of adenylyl cyclase and a subsequent modulation of cyclic AMP (cAMP) levels and protein kinase A (PKA) activity.[6][7]

Antagonism of 5-HT2A receptors is a hallmark of atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms of schizophrenia.[8][9] 5-HT2A receptors are primarily coupled to Gαq/11 proteins, and their blockade by cyamemazine inhibits the activation of phospholipase C (PLC), which in turn reduces the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to decreased intracellular calcium release and protein kinase C (PKC) activation.[10][11][12]

References

- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 2. Cyamémazine : substance active à effet thérapeutique - VIDAL [vidal.fr]

- 3. researchgate.net [researchgate.net]

- 4. revvity.com [revvity.com]

- 5. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]

- 6. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 7. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Elevated plus maze protocol [protocols.io]

- 9. Potential role of cortical 5-HT(2A) receptors in the anxiolytic action of cyamemazine in benzodiazepine withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

In Vitro and In Vivo Receptor Binding Profile of Cyamemazine Tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo receptor binding profile of Cyamemazine (B1669373) tartrate, a phenothiazine (B1677639) antipsychotic with notable anxiolytic properties. The document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes key signaling pathways and experimental workflows.

In Vitro Receptor Binding Profile

Cyamemazine exhibits a complex pharmacological profile, interacting with a wide range of neurotransmitter receptors. Its binding affinity for various receptors has been characterized primarily through radioligand binding assays using human recombinant receptors expressed in cell lines like CHO and HEK-293, as well as receptors natively present in rodent brain tissues.

Data Summary: Receptor Binding Affinities (Ki) of Cyamemazine

The following table summarizes the mean inhibition constant (Ki) values for Cyamemazine at various human recombinant (h) and other receptor subtypes. Lower Ki values indicate higher binding affinity.

| Receptor Family | Receptor Subtype | Ki (nM) | Reference |

| Serotonin (B10506) | h5-HT2A | 1.5 | [1] |

| h5-HT2C | 12 | [1] | |

| h5-HT3 | 75 | ||

| h5-HT7 | 22 | ||

| Dopamine (B1211576) | hD1 | 3.9 | |

| hD2 | 5.8 | [1] | |

| hD2L | 4.6 | ||

| hD2S | 3.3 | ||

| hD3 | 6.2 | ||

| hD4.2 | 8.5 | ||

| hD5 | 10.7 | ||

| Histamine (B1213489) | H1 | 15 (Cyamemazine Sulfoxide) | [1] |

Experimental Protocols: In Vitro Radioligand Binding Assays

The determination of Cyamemazine's binding affinity is typically achieved through competitive radioligand binding assays.

1. Membrane Preparation:

-

Source: Frozen membrane suspensions of cell lines (e.g., Sf9 cells) expressing human recombinant dopamine or serotonin receptor subtypes, or homogenized brain tissue from rodents.

-

Procedure: Tissues or cells are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer.

2. Competitive Binding Assay:

-

Objective: To determine the affinity (Ki) of Cyamemazine for a specific receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Receptor-containing membranes.

-

Radioligand with high affinity for the target receptor (e.g., [3H]ketanserin for 5-HT2A receptors, [3H]spiperone for D2 receptors).

-

Assay buffer (e.g., 50 mM Tris-EDTA, pH 7.4, with 154 mM NaCl).

-

Varying concentrations of unlabeled Cyamemazine.

-

A substance to determine non-specific binding (e.g., 10 µM (+)butaclamol).

-

-

Procedure:

-

In triplicate, receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of Cyamemazine (typically from 0.1 nM to 10 µM).

-

The mixture is incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity trapped on the filters is quantified using a scintillation counter.

-

The concentration of Cyamemazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

In Vivo Receptor Binding Profile

The in vivo receptor occupancy of Cyamemazine has been investigated in human subjects using Positron Emission Tomography (PET). These studies provide valuable insights into the drug's engagement with its targets at clinically relevant doses.

Data Summary: In Vivo Receptor Occupancy

PET studies in patients treated with Cyamemazine have demonstrated its differential binding to serotonin and dopamine receptors in the brain.

| Receptor | Tracer | Brain Region | Occupancy | Dose Range (mg/day) | Reference |

| 5-HT2A | [11C]N-methyl-spiperone | Frontal Cortex | 62.1 - 98.2% | 37.5 - 300 | [2][3] |

| D2 | [11C]raclopride | Striatum | 25.2 - 74.9% | 37.5 - 300 | [2][3] |

These findings confirm that Cyamemazine has a higher in vivo affinity for 5-HT2A receptors compared to D2 receptors, with near-saturation of 5-HT2A receptors even at low plasma concentrations.[2][3] The D2 receptor occupancy increases with plasma levels but does not reach saturation within the therapeutic dose range.[2][3] This profile is consistent with the low propensity of Cyamemazine to induce extrapyramidal side effects.[2][3]

Furthermore, the active metabolite, N-desmethyl cyamemazine, significantly contributes to the in vivo occupancy of both 5-HT2A and D2 receptors.[4]

Experimental Protocols: In Vivo Positron Emission Tomography (PET)

1. Subject Population:

-

Patients with psychiatric conditions requiring treatment with Cyamemazine.

2. Dosing Regimen:

-

Patients receive clinically relevant doses of Cyamemazine (e.g., 37.5, 75, 150, or 300 mg/day) until steady-state plasma levels are achieved.[2][3][4]

3. Radiotracer Administration:

-

For D2 receptor occupancy, a bolus injection of [11C]raclopride is administered intravenously.[2][3][4]

-

For 5-HT2A receptor occupancy, a bolus injection of [11C]N-methyl-spiperone is administered intravenously.[2][3][4]

4. PET Scanning:

-

Dynamic PET scans are acquired over a period of time (e.g., 90 minutes) to measure the time course of radioactivity in different brain regions.

5. Data Analysis:

-

The binding potential of the radiotracer in specific brain regions (e.g., striatum for D2, frontal cortex for 5-HT2A) is quantified using pharmacokinetic modeling.

-

Receptor occupancy is calculated by comparing the binding potential in treated patients to that of a baseline (drug-free) condition or a reference region with low receptor density.

Signaling Pathways

The therapeutic effects of Cyamemazine are attributed to its antagonist activity at D2 and 5-HT2A receptors, which modulates downstream signaling cascades.

Dopamine D2 Receptor Antagonism

Cyamemazine's antagonism of D2 receptors in the mesolimbic pathway is believed to be the primary mechanism for its antipsychotic effects. D2 receptors are G-protein coupled receptors that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. By blocking these receptors, Cyamemazine prevents this inhibition, thereby modulating downstream signaling involved in psychosis.

Serotonin 5-HT2A Receptor Antagonism

The high affinity of Cyamemazine for 5-HT2A receptors contributes to its atypical antipsychotic profile, including a lower incidence of extrapyramidal symptoms and potential benefits for negative symptoms and cognition. 5-HT2A receptors are Gq/11-coupled receptors that activate phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C (PKC). By blocking 5-HT2A receptors, Cyamemazine attenuates this signaling cascade, which is thought to contribute to its anxiolytic effects and mitigate the motor side effects associated with D2 blockade.

References

- 1. Affinity of cyamemazine metabolites for serotonin, histamine and dopamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A positron emission tomography (PET) study of cerebral dopamine D2 and serotonine 5-HT2A receptor occupancy in patients treated with cyamemazine (Tercian) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Active cyamemazine metabolites in patients treated with cyamemazine (Tercian®): influence on cerebral dopamine D2 and serotonin 5-HT (2A) receptor occupancy as measured by positron emission tomography (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuropharmacological Profile of Cyamemazine Tartrate: A Technical Guide to its Interaction with Dopamine and Serotonin Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyamemazine (B1669373) is a phenothiazine (B1677639) antipsychotic with a unique pharmacological profile that includes anxiolytic properties. Its therapeutic effects are attributed to its interaction with various neurotransmitter systems, most notably the dopaminergic and serotonergic pathways. This technical guide provides an in-depth analysis of the effects of cyamemazine tartrate on these critical neural circuits, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.

Core Pharmacodynamics: Receptor Binding Affinity

Cyamemazine exhibits a complex receptor binding profile, acting as an antagonist at a range of dopamine (B1211576) and serotonin (B10506) receptor subtypes. Its atypical antipsychotic characteristics are largely defined by its high affinity for serotonin 5-HT2A receptors relative to dopamine D2 receptors.[1][2] This differential affinity is thought to contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[1]

Quantitative Data: Receptor Binding Affinities (Ki)

The following tables summarize the in vitro binding affinities (Ki values in nM) of cyamemazine and its primary metabolites, monodesmethyl cyamemazine and cyamemazine sulfoxide, for key dopamine and serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of Cyamemazine for Human Dopamine and Serotonin Receptors

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine D1 | 3.9 | [3] |

| Dopamine D2 | 5.8 ± 0.8 | [2] |

| Dopamine D2L | 4.6 | [3] |

| Dopamine D2S | 3.3 | [3] |

| Dopamine D3 | 6.2 | [3] |

| Dopamine D4.2 | 8.5 | [3] |

| Dopamine D5 | 10.7 | [3] |

| Serotonin 5-HT1A | Low Affinity | |

| Serotonin 5-HT2A | 1.5 ± 0.7 | [2] |

| Serotonin 5-HT2C | 11.8 ± 2.2 | [2] |

| Serotonin 5-HT3 | 2900 ± 400 | [2] |

| Serotonin 5-HT7 | 22 | [2] |

Table 2: Binding Affinities (Ki, nM) of Cyamemazine Metabolites for Human Dopamine and Serotonin Receptors

| Compound | Receptor Subtype | Ki (nM) | Reference |

| Monodesmethyl cyamemazine | Dopamine D2 | 12 | |

| Serotonin 5-HT2A | 1.5 | ||

| Serotonin 5-HT2C | 12 | ||

| Cyamemazine sulfoxide | Dopamine D2 | Reduced Affinity | |

| Serotonin 5-HT2A | 39 | ||

| Serotonin 5-HT2C | Reduced Affinity |

In Vivo Receptor Occupancy

Positron Emission Tomography (PET) studies in human subjects provide crucial in vivo confirmation of cyamemazine's receptor binding profile at clinically relevant doses. These studies have consistently demonstrated higher occupancy of serotonin 5-HT2A receptors compared to dopamine D2 receptors.[4]

Quantitative Data: In Vivo Receptor Occupancy

Table 3: In Vivo Receptor Occupancy of Cyamemazine in Human Subjects

| Receptor Subtype | Dose Range (mg/day) | Receptor Occupancy (%) | Key Findings | Reference |

| Dopamine D2 (Striatum) | 37.5 - 300 | 25.2 - 74.9 | Occupancy increases with plasma levels; no saturation observed. | [4] |

| Serotonin 5-HT2A (Frontal Cortex) | 37.5 - 300 | 62.1 - 98.2 | Near saturation achieved even at low plasma levels. | [4] |

The effective plasma concentration of cyamemazine required to achieve 50% occupancy of D2 receptors was found to be fourfold higher than that for 5-HT2A receptors.[4] Individual 5-HT2A/D2 receptor occupancy ratios ranged from 1.26 to 2.68.[4] Furthermore, the active metabolite, N-desmethyl cyamemazine, which reaches steady-state plasma levels 2 to 12 times higher than the parent compound, is significantly correlated with both striatal D2 and extrastriatal 5-HT2A receptor occupancy.[5] The estimated apparent equilibrium inhibition constant (Ki(app)) for N-desmethyl cyamemazine was approximately fivefold higher for striatal D2 receptors (48.7 nM) compared to extrastriatal 5-HT2A receptors (10.6 nM).[5]

Signaling Pathways and Mechanism of Action

Cyamemazine functions as an antagonist at both dopamine D2 and serotonin 5-HT2A receptors. By blocking these receptors, it modulates downstream signaling cascades, which is believed to be the basis of its antipsychotic and anxiolytic effects.

Caption: Dopamine D2 Receptor Signaling Pathway Antagonized by Cyamemazine.

References

- 1. benchchem.com [benchchem.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]

- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Receptor-Ligand Binding Assays [labome.com]

Unveiling the Atypical Antipsychotic Profile of Cyamemazine Tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyamemazine (B1669373), a phenothiazine (B1677639) derivative, has long been utilized in clinical practice, particularly in France, for the management of schizophrenia and anxiety disorders. While historically classified as a typical antipsychotic, a growing body of preclinical and clinical evidence reveals a pharmacological profile more aligned with atypical antipsychotics. This technical guide provides an in-depth exploration of the atypical properties of Cyamemazine tartrate, focusing on its multi-receptor binding profile, downstream signaling implications, and the preclinical and clinical data that underscore its unique therapeutic actions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel antipsychotic agents.

Pharmacological Profile: A Multi-Receptor Antagonist

Cyamemazine's atypical antipsychotic characteristics stem from its complex interaction with a wide array of neurotransmitter receptors. Unlike typical antipsychotics that primarily exhibit high-affinity antagonism for the dopamine (B1211576) D2 receptor, Cyamemazine demonstrates a broader receptor-binding portfolio, with a notable affinity for several serotonin (B10506) receptor subtypes. This multi-receptor action is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia, as well as its pronounced anxiolytic effects, with a reduced propensity for extrapyramidal side effects (EPS).

Receptor Binding Affinities

The receptor binding affinities of Cyamemazine and its primary active metabolites, monodesmethyl cyamemazine and cyamemazine sulfoxide, have been characterized through in vitro radioligand binding assays. The inhibition constants (Ki) are summarized in the table below. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Cyamemazine Ki (nM) | Monodesmethyl Cyamemazine Ki (nM) | Cyamemazine Sulfoxide Ki (nM) |

| Dopamine Receptors | |||

| D1 | 3.9 | - | - |

| D2 | 5.8[1] | 12 | Low Affinity |

| D2L | 4.6 | - | - |

| D2S | 3.3 | - | - |

| D3 | 6.2 | - | - |

| D4 | 8.5 | - | - |

| Serotonin Receptors | |||

| 5-HT1A | - | - | - |

| 5-HT2A | 1.5[1] | 1.5 | 39 |

| 5-HT2C | 11.8[1] | 12 | Low Affinity |

| 5-HT3 | 2900[1] | - | - |

| 5-HT7 | 22[1] | - | - |

| Histamine Receptors | |||

| H1 | - | - | 15 |

| Adrenergic Receptors | |||

| α1 | - | - | - |

Mechanism of Action: The Serotonin-Dopamine Interplay

The atypical antipsychotic properties of Cyamemazine are largely attributed to its potent antagonism of serotonin 5-HT2A receptors in conjunction with its dopamine D2 receptor blockade. This dual action is a hallmark of many atypical antipsychotics and is thought to be crucial for mitigating the risk of EPS.

Signaling Pathways

The therapeutic effects of Cyamemazine can be understood through its modulation of key neuronal signaling pathways. The diagram below illustrates the proposed mechanism of action, highlighting the interplay between dopamine and serotonin receptor antagonism.

Experimental Protocols

The characterization of Cyamemazine's atypical antipsychotic properties has been established through a variety of preclinical and clinical experimental designs. This section details the methodologies for key experiments.

Radioligand Binding Assays

These assays are fundamental in determining the affinity of a compound for various receptors.

-

Objective: To determine the inhibition constant (Ki) of Cyamemazine and its metabolites for a panel of neurotransmitter receptors.

-

Materials:

-

Cell membranes expressing the specific recombinant human or animal receptor of interest.

-

A radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]spiperone for D2 receptors).

-

Cyamemazine tartrate and its metabolites.

-

Assay buffer and scintillation fluid.

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Procedure:

-

A constant concentration of the radiolabeled ligand and cell membranes is incubated with varying concentrations of the unlabeled test compound (Cyamemazine).

-

The mixture is incubated to allow for competitive binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

-

The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

-

Objective: To assess the effect of Cyamemazine administration on dopamine and serotonin levels in brain regions such as the striatum and prefrontal cortex.

-

Materials:

-

Stereotaxic apparatus for probe implantation.

-

Microdialysis probes.

-

A microinfusion pump.

-

Freely moving animal system.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

-

Artificial cerebrospinal fluid (aCSF).

-

-

Procedure:

-

A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal.

-

Following a recovery period, the probe is perfused with aCSF at a slow, constant rate.

-

Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe into the aCSF.

-

Dialysate samples are collected at regular intervals before and after the administration of Cyamemazine.

-

The concentration of dopamine, serotonin, and their metabolites in the dialysate is quantified using HPLC-ED.

-

Animal Behavioral Models

Behavioral assays in rodents are crucial for evaluating the anxiolytic and antipsychotic-like effects of a compound.

-

Elevated Plus Maze (EPM):

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Procedure: The animal is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic compounds typically increase the time spent in and entries into the open arms.

-

-

Light/Dark Box Test:

-

Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.

-

Procedure: The animal is placed in the light compartment, and its movement between the two compartments is recorded over a set period. The time spent in the light compartment and the number of transitions are measured. Anxiolytic drugs generally increase the time spent in the illuminated area.

-

Experimental Workflow

The preclinical evaluation of a potential atypical antipsychotic like Cyamemazine typically follows a structured workflow.

Preclinical and Clinical Evidence

Preclinical Findings

Preclinical studies have consistently demonstrated the anxiolytic-like and antipsychotic-like properties of Cyamemazine. In the elevated plus maze and light/dark box tests, Cyamemazine has been shown to increase exploratory behavior in the aversive compartments, indicative of an anxiolytic effect. Microdialysis studies have further substantiated its mechanism by showing modulation of dopamine and serotonin release in key brain regions.

Clinical Efficacy and Safety

Cyamemazine has been in clinical use for decades, primarily in France, for schizophrenia and anxiety. Its efficacy in treating anxiety associated with psychosis is particularly noted.[2]

A significant double-blind, randomized clinical trial investigated the efficacy of Cyamemazine in managing anxiety associated with benzodiazepine (B76468) withdrawal.[3] In this study, Cyamemazine was found to be comparable to bromazepam in facilitating successful withdrawal and controlling rebound anxiety.[2][4] After a 6-month follow-up, the success rates for withdrawal were similar between the two groups, with 66.7% in the Cyamemazine group and 65.5% in the bromazepam group successfully withdrawn.[2][4] The primary efficacy measure was the Hamilton Anxiety Rating Scale (HARS), and no statistically significant differences were observed in the extent or incidence of rebound anxiety between the treatment groups.[2][4]

Regarding its use in schizophrenia, the evidence for its antipsychotic efficacy is considered by some to be less robust.[5] One study involving 1,859 patients with schizophrenia found that patients on Cyamemazine monotherapy had lower anxiety subscores on the Brief Psychiatric Rating Scale (BPRS) at inclusion but were also receiving more anxiolytics.[5] This observational study did not find strong evidence to recommend Cyamemazine for its antipsychotic effects in schizophrenia.[5]

The safety profile of Cyamemazine is characterized by a lower incidence of extrapyramidal symptoms compared to typical antipsychotics, which is consistent with its potent 5-HT2A receptor antagonism.[3] Common side effects include sedation, dry mouth, and constipation.[2]

Conclusion

Cyamemazine tartrate presents a compelling case for an atypical antipsychotic profile, distinguished by its potent antagonism at both serotonin 5-HT2A and dopamine D2 receptors, as well as its significant affinity for other serotonin subtypes like 5-HT2C. This multi-receptor engagement likely underlies its clinical utility in managing not only psychosis but also significant anxiety, with a favorable side-effect profile concerning extrapyramidal symptoms. The preclinical data strongly support its anxiolytic and antipsychotic-like effects. While robust, large-scale, placebo-controlled trials in schizophrenia are somewhat limited in the publicly available literature, its long-standing clinical use and effectiveness in specific contexts, such as anxiety-related disorders, are noteworthy. For drug development professionals, Cyamemazine serves as an important example of a multi-target ligand and a valuable reference compound in the quest for novel and improved antipsychotic therapies. Further research into its nuanced effects on various signaling cascades may yet unlock a deeper understanding of its therapeutic potential.

References

- 1. Effect of cyamemazine on the steady-state plasma concentrations of risperidone and 9-hydroxyrisperidone: a preliminary retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potential role of cortical 5-HT(2A) receptors in the anxiolytic action of cyamemazine in benzodiazepine withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Double-blind, comparative study of cyamemazine vs. bromazepam in the benzodiazepine withdrawal syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijiapp.com [ijiapp.com]

Cyamemazine Tartrate: A Potential Therapeutic Avenue for Benzodiazepine Withdrawal Syndrome

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the existing scientific evidence regarding the potential use of cyamemazine (B1669373) tartrate for the management of benzodiazepine (B76468) withdrawal syndrome. It is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes the pharmacological profile of cyamemazine, presents clinical trial data, details experimental methodologies, and illustrates key biological pathways.

Introduction

Benzodiazepine (BZD) withdrawal syndrome is a significant clinical challenge characterized by the emergence of new symptoms and the re-emergence of initial anxiety symptoms upon cessation or dose reduction of BZDs. Common symptoms include anxiety, insomnia, irritability, and in severe cases, seizures and delirium[1]. The management of BZD withdrawal often involves a gradual tapering of the BZD dose, which can be a lengthy and difficult process for many patients[2].

Cyamemazine, a phenothiazine (B1677639) antipsychotic, has been investigated as a potential agent to facilitate BZD withdrawal.[3][4] Marketed as Tercian®, it is primarily used for its anxiolytic and antipsychotic properties.[3][5] Its unique pharmacological profile, which differs from other typical antipsychotics, suggests it may be beneficial in mitigating the symptoms of BZD withdrawal.[3][6]

Pharmacological Profile of Cyamemazine

Cyamemazine exerts its effects through a complex interaction with multiple neurotransmitter systems. Unlike typical antipsychotics that primarily target dopamine (B1211576) D2 receptors, cyamemazine displays a broader receptor binding profile, which is believed to contribute to its anxiolytic effects and lower incidence of extrapyramidal side effects at therapeutic doses for anxiety.[3][7][8]

Receptor Binding Affinity:

Cyamemazine's affinity for various receptors has been characterized in preclinical studies. The binding affinities (Ki) are summarized in the table below. Lower Ki values indicate a stronger binding affinity.

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Serotonin (B10506) 5-HT2A | 1.5 ± 0.7 | [9] |

| Dopamine D2 | 5.8 ± 0.8 | [9] |

| Serotonin 5-HT2C | 11.8 ± 2.2 | [9] |

| Serotonin 5-HT7 | 22 | [9] |

| Histamine H1 | Potent Antagonist | [7][10] |

| Alpha-1 Adrenergic | Antagonist | [7] |

The high affinity for 5-HT2A and 5-HT2C receptors is thought to be a key contributor to its anxiolytic properties.[3][6][8][9] The blockade of these receptors may help to alleviate the anxiety and agitation often experienced during benzodiazepine withdrawal.

Mechanism of Action:

The therapeutic effects of cyamemazine in the context of benzodiazepine withdrawal are hypothesized to stem from its multi-receptor antagonism. The primary mechanisms are believed to be:

-

Serotonin 5-HT2A and 5-HT2C Receptor Antagonism: Blockade of these receptors in the cortex is associated with anxiolytic and antidepressant effects.[6][8] This action is crucial as anxiety is a core symptom of BZD withdrawal.

-

Dopamine D2 Receptor Antagonism: While contributing to its antipsychotic effects at higher doses, the moderate D2 receptor blockade at anxiolytic doses (25-100 mg/day) is less likely to cause significant motor side effects.[8]

-

Histamine H1 Receptor Antagonism: This action contributes to the sedative properties of cyamemazine, which can be beneficial in managing insomnia, a common complaint during BZD withdrawal.[7][10]

The following diagram illustrates the proposed signaling pathway for cyamemazine's anxiolytic effects.

Caption: Proposed mechanism for the anxiolytic action of cyamemazine.

Clinical Efficacy in Benzodiazepine Withdrawal

A key double-blind, randomized, comparative study investigated the efficacy of cyamemazine versus bromazepam in managing benzodiazepine withdrawal syndrome.[4]

Experimental Protocol:

-

Study Design: A multicenter, double-blind, randomized, parallel-group study.[4]

-

Participants: 168 patients who had been treated with benzodiazepines for at least 3 months and had a Hamilton Anxiety Rating Scale (HARS) score of less than 18.[4]

-

Intervention: Patients' previous benzodiazepine treatment was abruptly discontinued (B1498344) and they were randomized to receive either cyamemazine (25-50 mg/day) or bromazepam (3-6 mg/day) for 4 weeks. This was followed by a 2-week placebo period.[4]

-

Primary Outcome: The maximal anxiety rebound as measured by the HARS during the 42 days of treatment.[4]

-

Follow-up: Patients were followed for 6 months to assess the long-term success of withdrawal.[4]

The following diagram outlines the experimental workflow of this clinical trial.

Caption: Workflow of the comparative clinical trial of cyamemazine vs. bromazepam.

Results: